Cas no 95-74-9 (3-Chloro-4-methylaniline)

3-Chloro-4-methylaniline is a chlorinated aromatic amine with the molecular formula C₇H₈ClN. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. Its distinct structure, featuring both chloro and methyl substituents on the aniline ring, enhances reactivity and selectivity in electrophilic substitution and coupling reactions. The product is characterized by high purity and stability, making it suitable for precise industrial applications. Proper handling is essential due to its potential toxicity and sensitivity to light and air. Storage under inert conditions is recommended to maintain its integrity for extended periods.
3-Chloro-4-methylaniline structure
3-Chloro-4-methylaniline structure
Product Name:3-Chloro-4-methylaniline
CAS No:95-74-9
MF:C7H8ClN
MW:141.598120689392
MDL:MFCD00007773
CID:34815
PubChem ID:7255
Update Time:2025-11-02

3-Chloro-4-methylaniline Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-4-methylaniline
    • 2-chloro-4-aminotoluene
    • 4-Amino-2-chlorotoluene
    • 3-Chloro-p-toluidine
    • 1-amino-3-chloro-4-methylbenzene
    • 2B oil
    • 2-chloro-4-amino-toluene
    • 2-CHLORO-4-TOLUIDINE
    • 3-CHLOR-4-METHYLANILIN
    • 3-Chloro-4-methylanilin
    • 3-CHLORO-4-METHYLANILINE D
    • 3-chloro-4-methylphenylamine
    • 4-methyl-3-chloroaniline
    • 4-methyl-5-chloroanili
    • CPT
    • cpt[qr]
    • DKC 1347
    • DRC 1339
    • drc1347
    • O-CHLORO-P-TOLUIDINE
    • OCPT
    • starlicide
    • 3-Amino-2-chlorotoluene
    • 3-Chloro-4-methyl-benzenamine
    • 3-CPT
    • Benzenamine, 3-chloro-4-methyl-
    • 3-Chloro-4-methylbenzenamine
    • p-Toluidine, 3-chloro-
    • DRC 1347
    • 3-chloro-4-methyl aniline
    • 3-chloro-4-methyl-phenylamine
    • 3-Chloro-para-Toluidine
    • ortho chloro para toluidine
    • 3-Chloro-4-methylbenzenamine (ACI)
    • p-Toluidine, 3-chloro- (8CI)
    • NSC 96620
    • 3-Chloro-4-methylaniline,98%
    • AKOS000119158
    • 1Amino3chloro4methylbenzene
    • Aniline, 3-chloro-4-methyl-
    • BRN 0636511
    • NCGC00091083-02
    • D77417
    • Tox21_302755
    • NCI-C02040
    • NCGC00259420-01
    • HMS3055G10
    • Z57127543
    • EC 202-446-3
    • CS-M1324
    • 827571-80-2
    • NS00005824
    • MLS002303000
    • 4-AMINO-2-CHLOROTOLUENE [HSDB]
    • SMR001252231
    • DB-024297
    • 3-chloro-4-toluidine
    • EINECS 202-446-3
    • 4Methyl3chloroaniline
    • CCRIS 152
    • NSC-96620
    • NCGC00091083-01
    • 4Amino2chlorotoluene
    • CHEMBL1374337
    • 95-74-9
    • 3Chloro4methylbenzenamine
    • NSC96620
    • WLN: ZR CG D1
    • 3Chloro4methylaniline
    • DTXCID60286
    • NCGC00256599-01
    • o-Chlor-p-toluidin
    • Q7602061
    • Tox21_201871
    • DTXSID0020286
    • 3-chloranyl-4-methyl-aniline
    • UNII-32Y306W7BQ
    • Benzenamine, 3chloro4methyl
    • 3-chloro 4-methylaniline
    • 3-?Chloro-?4-?methylaniline
    • HSDB 2060
    • MFCD00007773
    • W-100160
    • 3-Chloro-4-methylaniline, 98%
    • A845453
    • 32Y306W7BQ
    • 3-Chloro-4-methylaniline, PESTANAL(R), analytical standard
    • TS-01846
    • 2-Chloro-4-aminotoluene, 98%
    • CHEBI:37824
    • STR02553
    • SCHEMBL349538
    • EN300-18377
    • 2Chloro4aminotoluene
    • F2190-0474
    • CAS-95-74-9
    • pToluidine, 3chloro
    • 2-Chlor-4-aminotoluol
    • 4-12-00-01985 (Beilstein Handbook Reference)
    • 3Chloro4methylphenylamine
    • 4-AMINO-2-CHLOROTOLUENE[HSDB]
    • 4-Amino-2-chlor-1-methylbenzol
    • STK943762
    • MDL: MFCD00007773
    • Inchi: 1S/C7H8ClN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3
    • InChI Key: RQKFYFNZSHWXAW-UHFFFAOYSA-N
    • SMILES: ClC1C(C)=CC=C(N)C=1
    • BRN: 06

Computed Properties

  • Exact Mass: 141.03500
  • Monoisotopic Mass: 141.0345270 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 94.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 141.60
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26

Experimental Properties

  • Color/Form: Yellow or brown liquid
  • Density: 1.167 g/mL at 25 °C
  • Melting Point: 24-25 °C (lit.)
  • Boiling Point: 244°C(lit.)
  • Flash Point: Fahrenheit: 212 ° f
    Celsius: 100 ° c
  • Refractive Index: n20/D 1.584(lit.)
  • Solubility: less than 1 mg/mL at 72° F (NTP, 1992)
  • Water Partition Coefficient: 1 g/L (20 ºC)
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents, acid chlorides, acids, acid anhydrides, chloroformates, reducing agents.
  • PSA: 26.02000
  • LogP: 2.81180
  • Vapor Pressure: 0.085 mm Hg at 77 °F (NTP, 1992)
  • FEMA: 3596
  • Sensitiveness: Sensitive to light
  • Solubility: Soluble in ethanol or benzene, slightly soluble in hot water, insoluble in cold water.

3-Chloro-4-methylaniline Security Information

3-Chloro-4-methylaniline Customs Data

  • HS CODE:29214300

3-Chloro-4-methylaniline Pricemore >>

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3-Chloro-4-methylaniline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iron ,  Palladium ,  Carbon Solvents: Ethanol ,  Water ;  2 MPa, rt; 1.5 MPa, 55 °C; 2 MPa, 55 °C
Reference
Preparation of 3-chloro-4-methylaniline from 3-chloro-4-methyl nitrobenzene via catalytic hydrogenation
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol
Reference
Study on the preparation of 3-chloro-4-methylaniline by catalytic hydrogenation in liquid phase at low pressure
Xu, Danqian; Yan, Xinhuan; Xu, Zhenyuan, Ranliao Gongye, 2001, 38(1), 16-18

Production Method 3

Reaction Conditions
1.1 Catalysts: Alumina ,  Aluminum chloride ;  5 min
Reference
Eco-friendly solvent free microwave enhanced alkyl migration in N-alkyl anilines in dry media conditions
Selvakumar, S.; Easwaramurthy, M.; Raju, G. J., Indian Journal of Chemistry, 2007, (4), 713-715

Production Method 4

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Tetrahydrofuran ;  5 min, rt
1.2 Reagents: rel-(2R,3S)-3-(1,1-Dimethylethyl)-3-phenyloxaziridine ,  rel-(2R,3R)-3-(1,1-Dimethylethyl)-3-phenyloxaziridine Solvents: Toluene ,  Tetrahydrofuran ;  rt; rt → -45 °C; 2 h, -45 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Chemoselective preparation of arylamines and phenols by rapid heteroatom transfer utilizing N-H, N-alkyl or N-benzyl oxaziridines as efficient multifunctional reagents for the direct primary amination and hydroxylation of arylmetal reagents
, United States, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: (1R,2S,2′S,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] ,  (1R,2S,2′R,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] Solvents: Toluene ;  2 h, -45 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds
Gao, Hongyin; Zhou, Zhe ; Kwon, Doo-Hyun; Coombs, James; Jones, Steven; et al, Nature Chemistry, 2017, 9(7), 681-688

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Toluene ,  Water ;  2 MPa, 25 °C
Reference
Boosting catalytic selectivity through precise spatial control of catalysts at Pickering emulsion droplet interface
Zou, Houbing ; Shi, Hu ; Hao, Shijiao; Hao, Yajuan; Yang, Jie; et al, Journal of the American Chemical Society, 2023, 145(4), 2511-2522

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ;  0.1 MPa → 1.5 MPa, rt → 120 °C; 1.5 MPa, 120 °C
Reference
Process for preparation of halogenated aromatic amine compounds
, China, , ,

Production Method 8

Reaction Conditions
1.1 Catalysts: Dihydrogen hexachloroiridate Solvents: Water ;  80 °C; 4 h, 80 °C
1.2 Reagents: Hydrogen ;  2 h, 1.1 MPa, 110 °C
1.3 Reagents: Hydrogen ;  1 MPa, 100 °C
Reference
Highly selective iridium/carbon catalyst and its preparation and application
, China, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Chlorine ;  10 min, 70 - 80 °C
1.2 Reagents: Hydrogen
Reference
Method for preparing 3-chloro-4-methylaniline
, China, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonium nitrate Catalysts: Platinum Solvents: Ethanol ;  rt → 100 °C; 2 h, 1.5 MPa, 100 °C
Reference
Method for preparing aromatic amines by hydrogenation of aromatic nitro compounds
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Production Method 11

Reaction Conditions
1.1 Catalysts: Tin tetrachloride pentahydrate ,  Nickel alloy, base, Ni,Al Solvents: Methanol ;  30 min, 45 °C; 45 °C → rt
1.2 Solvents: Methanol ;  100 min, 1 MPa, 55 °C
Reference
Catalytic hydrogenation of 3-chloro-4-methylnitrobenzene to 3-chloro-4-methylaniline over modified skeletal nickel
Zheng, Feiyue; Rong, Zeming; Xu, Xiaoqing; Liang, Yan; Wang, Yue; et al, Shiyou Huagong, 2011, 40(6), 630-634

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon ;  155 min, 1.0 MPa, 353 K
Reference
Size-Dependent Halogenated Nitrobenzene Hydrogenation Selectivity of Pd Nanoparticles
Lyu, Jinghui; Wang, Jianguo; Lu, Chunshan; Ma, Lei; Zhang, Qunfeng; et al, Journal of Physical Chemistry C, 2014, 118(5), 2594-2601

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Copper lanthanum silicide (Cu0.67LaSi1.33) Solvents: Isopropanol ;  84 h, 3 MPa, 120 °C
Reference
Copper-Based Intermetallic Electride Catalyst for Chemoselective Hydrogenation Reactions
Ye, Tian-Nan ; Lu, Yangfan ; Li, Jiang; Nakao, Takuya; Yang, Hongsheng; et al, Journal of the American Chemical Society, 2017, 139(47), 17089-17097

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ;  56 min, 1 MPa, 80 °C
Reference
Catalytic hydrogenation of 3-chloro-4-methylnitrobenzene to 3-chloro-4-methylaniline over Pt/C catalyst
Yan, Jiangmei; Cui, Jing; Wang, Zhaowen, Gongye Cuihua, 2016, 24(3), 79-81

Production Method 15

Reaction Conditions
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ,  Hydrochloric acid Catalysts: Iron Solvents: Water ;  30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Hexafluoro-2-propanol-assisted quick and chemoselective nitro reduction using iron powder as catalyst under mild conditions
Chen, Xu-Ling; Ai, Bai-Ru; Dong, Yu; Zhang, Xiao-Mei; Wang, Ji-Yu, Tetrahedron Letters, 2017, 58(37), 3646-3649

Production Method 16

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Copper Solvents: Water ;  8 h, reflux
Reference
Hydrogenation of Azides over Copper Nanoparticle Surface Using Ammonium Formate in Water
Ahammed, Sabir; Saha, Amit; Ranu, Brindaban C., Journal of Organic Chemistry, 2011, 76(17), 7235-7239

Production Method 17

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Carbon Solvents: Methanol ,  Water ;  3 h, 5 bar, 90 °C
Reference
Co,N-Codoped Porous Carbon-Supported CoyZnS with Superior Activity for Nitroarene Hydrogenation
Zhang, Guangji; Tang, Feiying; Wang, Xiaoying; An, Ping; Wang, Liqiang ; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(15), 6118-6126

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Methanol ;  220 min, 1 MPa, rt → 323 K
Reference
Decoration of Pd Nanoparticles with N and S Doped Carbon Quantum Dots as a Robust Catalyst for the Chemoselective Hydrogenation Reaction
Lu, Chunshan; Zhu, Qianwen; Zhang, Xuejie; Ji, Haoke; Zhou, Yebin; et al, ACS Sustainable Chemistry & Engineering, 2019, 7(9), 8542-8553

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  5 h, 1.6 MPa, 90 °C
Reference
Method for synthesizing 2-chloro-4-aminotoluene by catalytic hydrogenation of 2-chloro-4-nitrotoluene
, China, , ,

Production Method 20

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Morpholine ,  Platinum Solvents: Methanol ;  3.0 MPa, 85 - 90 °C
Reference
Study on synthesis of 3-chloro-4-methylaniline
He, Zhizhen; Zhu, Guobiao, Huagong Shikan, 2008, 22(8), 29-31

3-Chloro-4-methylaniline Raw materials

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3-Chloro-4-methylaniline Related Literature

Additional information on 3-Chloro-4-methylaniline

3-Chloro-4-methylaniline: A Versatile Chemical Building Block in Modern Chemistry

3-Chloro-4-methylaniline (CAS No. 95-74-9) is a key aromatic amine compound with a unique molecular structure that has garnered significant attention in both academic and industrial research settings. This compound, also known as 4-methyl-3-chloroaniline, features a benzene ring substituted with a methyl group at the para position and a chlorine atom at the meta position. Its chemical formula, C7H8ClN, reflects its structural simplicity, yet its reactivity and functional versatility have made it an essential intermediate in a wide range of chemical syntheses.

The synthesis of 3-chloro-4-methylaniline typically involves the chlorination of 4-methylaniline under controlled conditions, a process that has been optimized in recent years to enhance yield and reduce byproduct formation. Recent studies published in Organic Process Research & Development (2023) have demonstrated that using supported catalysts such as Fe3O4/SiO2 can achieve high selectivity (92%) in the chlorination step, addressing a longstanding challenge in the production of substituted anilines. This advancement has significantly improved the scalability of the compound for large-scale applications in pharmaceutical and agrochemical industries.

In the field of medicinal chemistry, 3-chloro-4-methylaniline has emerged as a critical scaffold for the development of novel antineoplastic agents and neuroprotective compounds. A 2022 study in Journal of Medicinal Chemistry highlighted its role as a building block in the synthesis of arylamine-based kinase inhibitors, which are now being explored for their potential in targeting tyrosine kinase receptors involved in cancer progression. Researchers have reported that substituting the chlorine atom with other halogens or functional groups can modulate the compound's lipophilicity and metabolic stability, properties that are crucial for drug development.

Recent advancements in green chemistry have also focused on the application of 3-chloro-4-methylaniline in sustainable processes. A notable example is its use as a precursor in the synthesis of biodegradable polymers with enhanced thermal stability. As reported in ACS Sustainable Chemistry & Engineering (2023), incorporating this compound into polyurethane formulations has led to materials with improved hydrolytic resistance while maintaining low toxicity profiles. This aligns with the growing demand for environmentally friendly materials in packaging and biomedical applications.

The reactivity of 3-chloro-4-methylaniline has also been leveraged in the development of electrochemical sensors for detecting heavy metal ions in aqueous environments. A 2023 paper in Sensors and Actuators B: Chemical demonstrated that functionalizing this compound with thiol groups enhances its affinity for mercury(II) ions, enabling the creation of highly sensitive detection systems with limit of detection values as low as 0.1 ppb. This application underscores the compound's versatility beyond traditional chemical synthesis.

In the domain of materials science, researchers have explored the use of 3-chloro-4-methylaniline as a precursor for conducting polymers. A study published in Advanced Materials (2023) described its role in the synthesis of polyaniline derivatives with tunable electrical conductivity and mechanical flexibility. These materials have shown promise in flexible electronics and energy storage devices, particularly when combined with graphene oxide to form composite materials with enhanced performance characteristics.

The compound's electronic properties have also attracted interest in the field of organic electronics. A 2023 investigation in Journal of Materials Chemistry C revealed that 3-chloro-4-methylaniline can be used to fabricate organic field-effect transistors with improved carrier mobility when incorporated into copolymer matrices. This finding has potential implications for the development of low-cost, large-area electronic devices for applications such as flexible displays and wearable sensors.

From an environmental perspective, the biodegradation kinetics of 3-chloro-4-methylaniline have been studied extensively to assess its ecological impact. Research conducted by the European Chemicals Agency (2023) indicated that under aerobic conditions, the compound undergoes enzymatic hydrolysis with a half-life of approximately 14 days in aqueous systems. This relatively rapid degradation rate, coupled with low bioaccumulation potential, positions it as a safer alternative to more persistent aromatic amines in industrial processes.

Looking ahead, the computational modeling of 3-chloro-4-methylaniline has become an integral part of its research trajectory. Density functional theory (DFT) calculations published in Chemical Science (2023) have provided detailed insights into its electronic structure and reaction mechanisms, enabling the design of more efficient synthetic routes. These models have also been instrumental in predicting the solubility behavior of the compound in various solvents, a critical parameter for optimizing reaction conditions in industrial settings.

The analytical chemistry community has also made significant strides in developing high-throughput screening methods for 3-chloro-4-methylaniline-based compounds. A 2023 paper in Analyst described the use of surface-enhanced Raman spectroscopy (SERS) to detect trace amounts of this compound in complex mixtures, achieving a detection limit of 10-8 M. This technique has proven particularly valuable in quality control processes for pharmaceutical and chemical manufacturing.

As research on 3-chloro-4-methylaniline continues to evolve, its role as a molecular scaffold for innovation remains undeniable. From drug discovery to material engineering, this compound exemplifies how a single molecule can serve as a cornerstone for interdisciplinary advancements. The ongoing exploration of its chemical reactivity and physical properties ensures that its applications will continue to expand, driven by the collaborative efforts of chemists, engineers, and environmental scientists.

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(CAS:95-74-9)3-氯-4-甲基苯胺
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(CAS:95-74-9)3-Chloro-4-methylaniline
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Purity:98%
Quantity:Company Customization
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